

Cell-Based Assays for ADC Internalization and Trafficking: Application Notes and Protocols

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Compound of Interest		
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Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific antigen on the surface of a cancer cell, internalization into the cell, trafficking to the correct subcellular compartment (typically the lysosome), and subsequent release of the cytotoxic payload.[3][4] Therefore, the characterization of an ADC's internalization and intracellular trafficking profile is a crucial step in the preclinical development and selection of lead candidates.[5]

These application notes provide an overview of common cell-based assays used to quantify and visualize ADC internalization and trafficking, along with detailed protocols for their implementation.

The ADC Internalization and Trafficking Pathway

Upon binding to its target antigen on the cell surface, an ADC-antigen complex is internalized, most commonly through receptor-mediated endocytosis.[5] The primary routes include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[1][3][4] Following internalization, the ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes.[2][3][4] The acidic environment and proteolytic enzymes within the lysosome facilitate the degradation of the antibody and/or cleavage of the

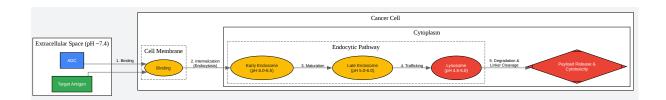




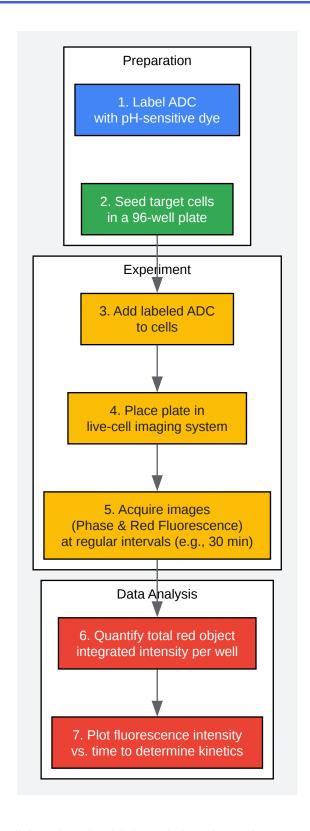


linker, releasing the cytotoxic payload into the cytoplasm to induce cell death.[1][2][3] Understanding this pathway is essential for designing effective ADCs.[2]









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